(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one
Description
(2Z)-2-(1,3-Benzodioxol-5-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a synthetic benzofuranone derivative characterized by a fused benzodioxole ring and a 2,6-dichlorobenzyloxy substituent. The compound’s structure (Figure 1) features:
- A benzofuran-3(2H)-one core, a lactone ring system common in bioactive molecules.
- A 1,3-benzodioxol-5-ylmethylidene group at position 2, contributing electron-rich aromaticity.
- A 2,6-dichlorobenzyloxy substituent at position 6, introducing lipophilicity and steric bulk.
Structural validation likely employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .
Properties
Molecular Formula |
C23H14Cl2O5 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H14Cl2O5/c24-17-2-1-3-18(25)16(17)11-27-14-5-6-15-20(10-14)30-22(23(15)26)9-13-4-7-19-21(8-13)29-12-28-19/h1-10H,11-12H2/b22-9- |
InChI Key |
AAYATBYIDSOIQZ-AFPJDJCSSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl |
Origin of Product |
United States |
Biological Activity
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzodioxole moiety, a benzofuran core, and a dichlorobenzyl ether group, which may enhance its reactivity and interactions with biological targets.
The molecular formula of this compound is with a molecular weight of 442.4 g/mol. The IUPAC name reflects its intricate structure, which is crucial for understanding its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H18Cl2O5 |
| Molecular Weight | 442.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | FZBODCMWYVBHRF-KSEXSDGBSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest it may exhibit anti-inflammatory properties by inhibiting enzymes that contribute to inflammatory responses. Additionally, the compound's structure suggests potential antimicrobial and antitumor activities.
Antimicrobial Activity
Research indicates that compounds with similar structures have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for several derivatives were recorded, highlighting their potential as therapeutic agents .
Antitumor Activity
Several derivatives of benzofuran compounds have been investigated for their cytotoxic effects on cancer cells. Studies have demonstrated that certain structural modifications can significantly enhance their selectivity towards cancer cells over normal cells. For instance, compounds similar to this compound exhibited promising results against various cancer cell lines including breast (MCF-7), lung (A549), and liver cancer (HepG2) cells.
Case Studies
A series of in vitro studies have been conducted to evaluate the biological activities of this compound:
-
Antimicrobial Screening : A study screened several derivatives against bacterial strains and found that some exhibited significant antimicrobial activity with MIC values indicating effective concentrations against specific pathogens.
Compound Name MIC (µg/mL) Activity Type Compound A 32 Antibacterial Compound B 16 Antifungal Compound C 64 Anticancer -
Cytotoxicity Assays : Another study evaluated the cytotoxic effects on various cancer cell lines. The results showed that certain derivatives had lower toxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index.
Cell Line IC50 (µM) Selectivity Index MCF-7 10 5 A549 15 4 HepG2 20 3
Comparison with Similar Compounds
(i) Substituent Effects on Bioactivity
- Chlorine atoms may also increase toxicity, as inferred from TRI data on chlorinated compounds .
- Benzodioxole vs. Dimethoxy : The 1,3-benzodioxole ring in the target compound offers greater π-electron density than dimethoxy substituents in , possibly favoring interactions with aromatic residues in enzyme binding pockets.
(ii) Spectral and Structural Features
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1700 cm⁻¹, similar to . The absence of OH groups (unlike ) eliminates broad OH peaks, simplifying spectral interpretation.
- NMR Analysis : The 2,6-dichlorobenzyloxy group would produce distinct splitting patterns due to chlorine’s spin-½ nuclei, contrasting with the singlet methoxy signals in .
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